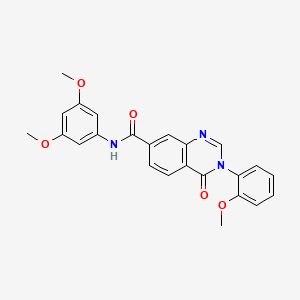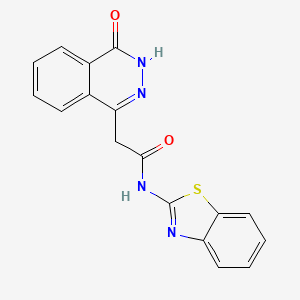![molecular formula C21H22FN5O B10995819 N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide](/img/structure/B10995819.png)
N-[3-(6-Fluoro-1H-indol-1-YL)propyl]-4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , belongs to the class of indole derivatives. Indole derivatives have garnered significant interest due to their clinical and biological applications. The indole scaffold is present in various synthetic drug molecules, making it a valuable pharmacophore for drug development .
Preparation Methods
Synthetic Routes:: The synthesis of Compound X involves several steps
Indole Formation: Start with 6-fluoroindole, which undergoes a reaction with propylamine to form the N-[3-(6-fluoro-1H-indol-1-yl)propyl] intermediate.
Triazole Ring Formation: The intermediate reacts with 1,2,4-triazole-3-carboxylic acid under suitable conditions to form the triazolopyridine ring.
Amide Formation: Finally, the amide linkage is introduced by reacting the triazolopyridine intermediate with butanoyl chloride.
Industrial Production:: The industrial production of Compound X typically involves optimized reaction conditions, purification steps, and scale-up processes to ensure high yield and purity.
Chemical Reactions Analysis
Compound X can undergo various reactions, including:
Oxidation: Oxidation of the indole moiety.
Reduction: Reduction of the triazolopyridine ring.
Substitution: Substitution reactions at the fluorine position. Common reagents and conditions depend on the specific reaction type.
Major products formed:
- Oxidation: Oxindole derivatives.
- Reduction: Reduced triazolopyridine derivatives.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential antitumor agent.
Chemistry: Used as a building block for designing novel compounds.
Biology: Studied for its effects on cellular pathways.
Mechanism of Action
The precise mechanism of action involves interactions with molecular targets. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Compound X stands out due to its unique triazolopyridine-indole hybrid structure. Similar compounds include other indole derivatives and triazolopyridines.
Properties
Molecular Formula |
C21H22FN5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-(6-fluoroindol-1-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H22FN5O/c22-17-9-8-16-10-14-26(18(16)15-17)12-4-11-23-21(28)7-3-6-20-25-24-19-5-1-2-13-27(19)20/h1-2,5,8-10,13-15H,3-4,6-7,11-12H2,(H,23,28) |
InChI Key |
DLCAZHWLQNPGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)NCCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10995742.png)
![methyl 6-({[4-(5-chloro-2-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B10995745.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10995756.png)
![N-(3-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995764.png)

![4-(4-chlorophenyl)-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10995774.png)
![1-(4-phenylpiperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B10995780.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10995783.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10995793.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanamide](/img/structure/B10995800.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10995804.png)
![N-(2-methoxypyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10995810.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10995811.png)
